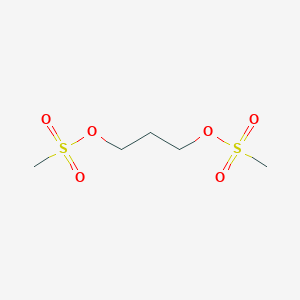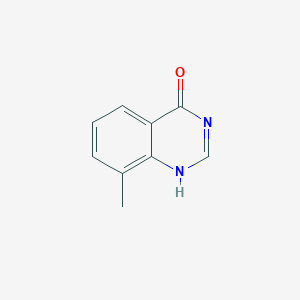
8-Methylquinazolin-4(3H)-one
Übersicht
Beschreibung
8-Methylquinazolin-4(3H)-one is a derivative of quinazolinone, a bicyclic compound consisting of a fusion of benzene and pyrimidine rings. This compound is part of a broader class of quinazolinones, which are of interest due to their diverse pharmacological activities. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related quinazolinone derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of quinazolinone derivatives is well-documented in the provided papers. For instance, 3-Amino-4-hydroxyquinolin-2(1H)-one compounds are synthesized through a reaction involving methyl isocyanoacetate and isatoic anhydrides, followed by hydrolysis with HCl . Another method involves a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid to produce 2,3-dihydroquinazolin-4(1H)-one derivatives . Additionally, 3,4,5,6,7,8-hexahydroquinazolin-2(1H)-ones are synthesized via a solventless microwave irradiation process, indicating the versatility of methods available for quinazolinone synthesis .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a fused benzene and pyrimidine ring. In the context of rhenium(I) complexes incorporating quinoline derivatives, the molecular structures were confirmed by single-crystal X-ray diffraction, which is a powerful tool for determining the arrangement of atoms within a crystal . This technique could similarly be applied to determine the precise structure of this compound.
Chemical Reactions Analysis
Quinazolinone derivatives participate in various chemical reactions. The papers describe reactions such as alkylation and acylation of aminocarbostyrils, which are intermediates in the synthesis of quinazolinone analogs . The reactivity of these compounds suggests that this compound could also undergo similar reactions, potentially leading to a variety of substituted derivatives with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For example, the spectroscopic properties of rhenium(I) complexes with quinoline ligands were investigated using different techniques, revealing bathochromically shifted intramolecular charge transfer bands . These findings suggest that the electronic properties of this compound could be probed using similar spectroscopic methods to understand its behavior in different chemical environments.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Antimicrobial Activities
8-Methylquinazolin-4(3H)-one derivatives have shown potential in anti-inflammatory and antimicrobial activities. Novel derivatives bearing urea, thiourea, and sulphonamide functionalities exhibited significant inhibitory activity against TNF-α and IL-6, suggesting potential in treating inflammatory conditions. Additionally, certain derivatives demonstrated antimicrobial activity against selected pathogenic bacteria and fungi (Keche & Kamble, 2014).
Tuberculosis Treatment
A series of novel 3-(((substituted phenyl) amino)methyl)-2-methylquinazolin-4(3H)-one compounds were synthesized and showed potent anti-tuberculosis activity. One particular compound exhibited activity comparable to standard anti-tuberculosis drug rifampicin, highlighting the potential of these compounds in treating tuberculosis (Panneerselvam et al., 2016).
Inhibitors for DNA Repair Enzyme
Quinazolinone inhibitors have been studied for their ability to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This has implications in enhancing the effectiveness of drug- and radiation-induced DNA damage treatments (Griffin et al., 1998).
Anticancer Activities
Several quinazolinone derivatives have been explored for their anticancer properties. For example, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one has been identified as an important intermediate in drugs for colon and rectal cancers (Zheng-you, 2010). Similarly, new hybrids of 4-thiazolidinone and 4(3H)-quinazolinone showed significant antidiabetic activity in diabetic rats (Jangam & Wankhede, 2019).
Corrosion Inhibition
Quinazolinone derivatives have been evaluated as corrosion inhibitors. Schiff bases of quinazolinones demonstrated high efficiency in inhibiting mild steel corrosion in corrosive acid, offering potential in industrial applications (Jamil et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
8-Methylquinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds that have been evaluated for anticonvulsant activity . The primary target of these compounds is the enzyme human carbon anhydrase II (HCA II) . HCA II is involved in the rapid interconversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Quinazoline derivatives are known to interact with their targets, such as hca ii, leading to changes in the enzyme’s activity . This interaction can alter the normal functioning of the enzyme, potentially leading to the observed anticonvulsant activity.
Result of Action
Quinazoline derivatives have been shown to exhibit anticonvulsant activity, suggesting that they may help prevent or reduce the frequency of seizures .
Eigenschaften
IUPAC Name |
8-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRXSFZDLGKFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388735 | |
| Record name | 8-Methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19181-54-5 | |
| Record name | 8-Methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19181-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methylquinazolin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



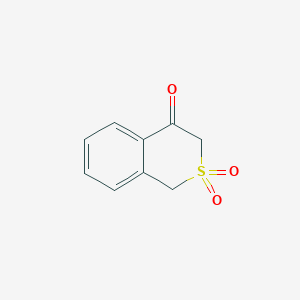
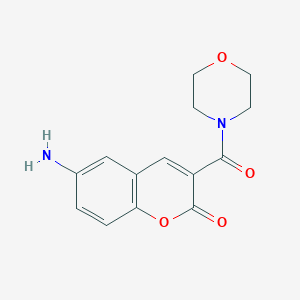
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)



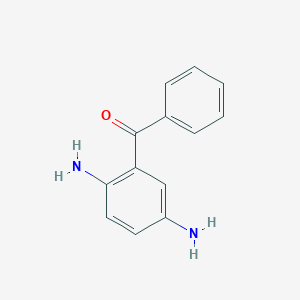
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
